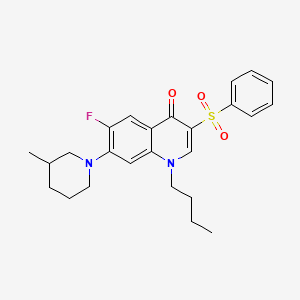
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BFPQ belongs to the quinolinone family and has been synthesized through various methods. The purpose of
Mecanismo De Acción
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one acts by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that play a role in inflammation. This compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound inhibits the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro. In animal studies, this compound has been shown to reduce inflammation and inhibit the growth of tumors. This compound has also been shown to reduce the viral load in mice infected with the influenza virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments, including its high purity and yield, and its potential pharmacological properties. However, this compound has limitations, including its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
For the study of 1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one include further investigation of its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and anti-viral effects. Future research may also focus on improving the solubility and bioavailability of this compound, as well as studying its pharmacokinetics and toxicity. In addition, this compound may be studied in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been synthesized through various methods, including the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-(3-methylpiperidin-1-yl)urea in the presence of a base. Another method involves the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-amino-3-(3-methylpiperidin-1-yl)propan-2-ol in the presence of a base. These methods have resulted in the synthesis of this compound with high yields and purity.
Aplicaciones Científicas De Investigación
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. In addition, this compound has been shown to inhibit the replication of the influenza virus.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-6-5-7-11-19)25(29)20-14-21(26)23(15-22(20)28)27-13-8-9-18(2)16-27/h5-7,10-11,14-15,17-18H,3-4,8-9,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSQLFXUZAWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)

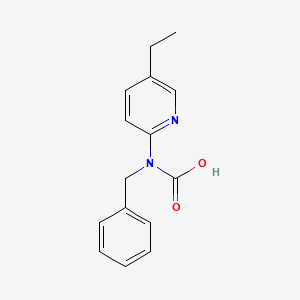
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2947595.png)
![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
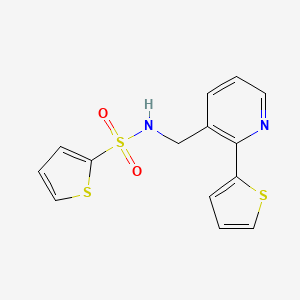
![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)

![N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2947602.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)
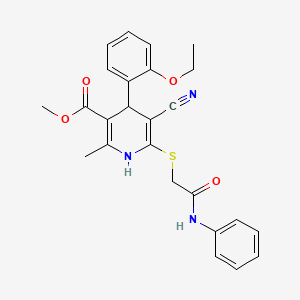
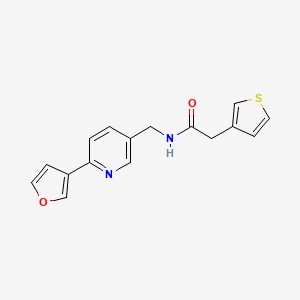
![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)
